5-Chloro-4-methylpentanoyl chloride

Catalog No.
S1790612
CAS No.
813452-05-0
M.F
C6H10Cl2O
M. Wt
169.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-4-methylpentanoyl chloride

CAS Number

813452-05-0

Product Name

5-Chloro-4-methylpentanoyl chloride

IUPAC Name

5-chloro-4-methylpentanoyl chloride

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05

InChI

InChI=1S/C6H10Cl2O/c1-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3

SMILES

CC(CCC(=O)Cl)CCl

Synonyms

5-chloro-4-methylpentanoyl chloride

5-Chloro-4-methylpentanoyl chloride is an organic compound with the molecular formula C6H10Cl2O\text{C}_6\text{H}_{10}\text{Cl}_2\text{O} and a molecular weight of approximately 169.05 g/mol. It is a derivative of pentanoyl chloride, characterized by a chlorine atom at the fifth carbon position and a methyl group at the fourth carbon position. This compound is notable for its high reactivity, making it valuable in various chemical syntheses and industrial applications, particularly in the fields of pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules:

5-Chloro-4-methylpentanoyl chloride, a carboxylic acid derivative, finds application in organic synthesis as a reactive intermediate for the preparation of more complex molecules. The presence of the acyl chloride group (Cl-C=O) makes it susceptible to nucleophilic substitution reactions. Researchers can utilize this property to introduce the 5-chloro-4-methylpentanoyl moiety into various target molecules by reacting it with different nucleophiles like alcohols, amines, or enolates. This allows for the construction of diverse organic compounds with potential applications in drug discovery, material science, and other fields [].

Potential Uses in Medicinal Chemistry:

Availability for Research Purposes:

Several chemical suppliers offer 5-chloro-4-methylpentanoyl chloride for purchase, indicating its use in scientific research. These suppliers often provide information on the compound's purity and specifications, catering to the needs of researchers [].

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, facilitating the formation of new compounds.
  • Hydrolysis: In aqueous conditions, this compound hydrolyzes to yield 5-chloro-4-methylpentanoic acid.
  • Reduction: It can be reduced to 5-chloro-4-methylpentanol using reducing agents like lithium aluminum hydride (LiAlH4)【1】【5】.

The mechanism of action primarily involves the electrophilic nature of the carbonyl carbon due to the electron-withdrawing effect of the chlorine atom, which enhances its susceptibility to nucleophilic attack【1】.

In medicinal chemistry, 5-chloro-4-methylpentanoyl chloride serves as a crucial building block for synthesizing bioactive molecules. Its derivatives are explored for their potential to interact with specific enzymes and receptors, contributing to drug development. The compound's reactivity allows for modifications that can enhance biological activity against various targets【1】【2】.

The synthesis of 5-chloro-4-methylpentanoyl chloride typically involves chlorination processes. Common methods include:

  • Chlorination of 4-Methylpentanoyl Chloride: This method employs thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is conducted in an inert atmosphere using solvents like dichloromethane or chloroform【1】【2】.
  • Industrial Production: In larger-scale production, continuous flow reactors are often utilized to achieve precise control over reaction conditions, ensuring high yield and purity while enhancing safety and efficiency【1】.

5-Chloro-4-methylpentanoyl chloride finds applications across various sectors:

  • Organic Synthesis: It serves as an intermediate in synthesizing diverse organic compounds.
  • Pharmaceuticals: The compound is instrumental in developing drugs targeting specific biological pathways.
  • Agrochemicals: It is also used in creating agricultural chemicals that enhance crop protection【1】【3】.
  • Specialty Chemicals: Its reactivity allows it to be utilized in producing polymers and resins【1】【6】.

Several compounds share structural similarities with 5-chloro-4-methylpentanoyl chloride. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Characteristics
4-Methylpentanoyl ChlorideLacks chlorine substitutionLess reactive towards nucleophiles
5-Chloropentanoyl ChlorideLacks methyl groupAffects steric and electronic properties
4-Chloropentanoyl ChlorideChlorine substitution at a different positionAlters reactivity and applications

Uniqueness: The unique combination of both chlorine and methyl substituents in 5-chloro-4-methylpentanoyl chloride enhances its reactivity compared to its analogs. This dual substitution allows for specific interactions and transformations that are not achievable with similar compounds【1】【3】【6】.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.4

Appearance

Solid powder

Dates

Last modified: 04-14-2024

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